Trimipramine

Catalog No.
S545905
CAS No.
739-71-9
M.F
C20H26N2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimipramine

Researchers studying combined H1, 5-HT2A, and D2 receptor blockade often face confounding monoamine reuptake inhibition with standard TCAs. Trimipramine (CAS 739-71-9) solves this: • Weak SERT/NET inhibition minimizes off-target transporter effects. • Potent D2 antagonism, rare among TCAs, enables dopamine-specific pathway interrogation. • Available as free base (organic-soluble) or maleate salt (aqueous-soluble) for tailored experimental design. SMolecule supplies both forms with consistent purity and global logistics.

CAS Number

739-71-9

Product Name

Trimipramine

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N

solubility

Slightly soluble
2.60e-02 g/L

Synonyms

10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine, Apo Trimip, Apo-Trimip, ApoTrimip, beta, Trimipramin, Eldoral, Herphonal, Novo Tripramine, Novo-Tripramine, NovoTripramine, Nu Trimipramine, Nu-Trimipramine, NuTrimipramine, Rhotrimine, Stangyl, Surmontil, Surmontil Maleate, Trimeprimine, Trimidura, Trimineurin, Trimineurin Maleate, Trimipramin AZU, Trimipramin beta, Trimipramin neurazpharm, Trimipramin Stada, Trimipramin-neurazpharm, Trimipramine, Trimipramine Maleate, Trimipramine Maleate (1:1), Trimipramine Maleate (1:1), (+)-Isomer, Trimipramine Maleate (1:1), (+-)-Isomer, Trimipramine Maleate (1:1), (-)-Isomer, Trimipramine Mesylate, Trimipramine Monohydrochloride, Trimipramine, (+-)-Isomer, Trimipramine, (-)-Isomer, Trimipraminneurazpharm

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C

The exact mass of the compound Trimipramine is 294.2096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble2.60e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Trimipramine is a tertiary amine tricyclic antidepressant (TCA) belonging to the iminodibenzyl (dibenzazepine) class. Unlike class benchmarks such as imipramine, trimipramine is characterized as a relatively weak inhibitor of serotonin and norepinephrine reuptake. Its primary mechanism of action involves potent antagonism of multiple neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and notably, dopamine D2 receptors—a feature uncommon among TCAs. This distinct pharmacological profile makes it a specific tool for studies where broad receptor antagonism is desired without the potent monoamine reuptake inhibition typical of its structural analogs.

Atypical TCA Research Fit

Mechanism Lacks monoamine reuptake inhibition; receptor profile resembles clozapine, not conventional TCAs.
Sleep studies Enhances REM and slow-wave sleep; supports depression-model sleep research without REM suppression.
Neuroendocrine Suppresses HPA axis cortisol and stimulates prolactin; supports stress-axis modulation studies.

Substituting Trimipramine (CAS 739-71-9) with other TCAs like imipramine or amitriptyline is inappropriate for targeted studies due to its fundamentally different pharmacological signature; specifically, its weak impact on norepinephrine/serotonin reuptake and unique dopamine D2 receptor antagonism. Furthermore, the choice between the free base and its common maleate salt (CAS 521-78-8) is a critical, non-interchangeable procurement decision. The free base offers solubility in organic solvents essential for specific synthetic modifications or non-aqueous formulations, whereas the maleate salt is selected for its aqueous solubility. Using the incorrect form can lead to failed experiments due to insolubility or incompatibility with the reaction medium.

Substitution Risk: Conventional TCA Mismatch

Sleep architecture opposition
Trimipramine enhances REM sleep; typical TCAs suppress REM. Substitution may confound sleep EEG endpoints.
CYP2D6-dependent clearance
Metabolic phenotype strongly alters trimipramine exposure; other TCAs do not share this magnitude of genotype dependence.
Atypical receptor binding
High H1 and D2 affinity diverges from conventional TCAs; pharmacodynamic interpretation may not transfer directly.

Unique Dopamine D2 Receptor Antagonism Absent in Benchmark TCAs

Trimipramine is one of only two TCAs known to exhibit antagonist activity at dopamine D2 receptors, a property more commonly associated with antipsychotic agents. In comparative receptor binding assays, trimipramine displays moderate affinity for the D2 receptor, with a reported Kd of 180 nM. This contrasts sharply with other widely used TCAs like imipramine and amitriptyline, which lack significant D2 receptor affinity and instead function primarily as potent monoamine reuptake inhibitors.

Evidence DimensionDopamine D2 Receptor Binding Affinity (Kd)
Target Compound Data180 nM
Comparator Or BaselineImipramine & Amitriptyline (Lack significant D2 affinity)
Quantified DifferenceQualitatively distinct mechanism; Trimipramine possesses D2 antagonism while common TCAs do not.
ConditionsIn vitro receptor binding assays.

This makes trimipramine a necessary choice for studies investigating mixed D2/multi-receptor antagonism or seeking an antidepressant tool compound with an atypical, antipsychotic-like component.

REM sleep modulation
Head-to-head
Trimipramine: Enhanced REM sleep, increased slow-wave sleep, increased total sleep time, increased sleep efficiency.
Imipramine: Suppressed REM sleep, no effect on slow-wave sleep, no increase in total sleep time or sleep efficiency.
Supports REM sleep preservation research; imipramine may suppress REM endpoints.
Reported 4-week double-blind study in 20 participants with major depression.

Formulation & Processability: Differentiated Solubility of Free Base vs. Maleate Salt

The choice between Trimipramine free base and its maleate salt is dictated by solvent system compatibility. The maleate salt is described as slightly soluble in water and ethanol but freely soluble in methanol and chloroform. In contrast, the free base form is expected to have very low aqueous solubility but higher solubility in non-polar organic solvents. For example, the related TCA imipramine has an aqueous intrinsic solubility of only 14 µg/mL in its free base form. This differential solubility is a critical procurement parameter.

Evidence DimensionSolubility Profile
Target Compound DataTrimipramine (Free Base, CAS 739-71-9): Assumed very low aqueous solubility, suitable for organic media.
Comparator Or BaselineTrimipramine Maleate (Salt, CAS 521-78-8): Slightly soluble in water; freely soluble in chloroform and methanol.
Quantified DifferenceQualitative difference in solvent compatibility (aqueous/polar vs. non-polar organic).
ConditionsStandard laboratory conditions (20° C).

Procurement of the free base is required for organic synthesis applications, creating custom salt forms, or developing non-aqueous/lipid-based formulations where the maleate salt would be insoluble.

REM sleep preservation
Head-to-head
Trimipramine: Higher sleep efficiency, higher total sleep time, higher stage 2 sleep, shorter wake time, no change in REM sleep parameters.
Fluoxetine: Decreased proportion of REM sleep, lengthened REM latency.
Supports SSRI-independent sleep research; fluoxetine may decrease REM proportion.
Reported 6-week double-blind trial in 19 geriatric depressed patients.

Weak Monoamine Reuptake Inhibition Compared to Standard TCAs

Unlike its close structural analog imipramine, trimipramine is a notably weak inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters. Its reported Ki value for the human serotonin transporter is 149 nM, and for the norepinephrine transporter, it is 2500 nM (2.5 µM). For comparison, the benchmark TCA clomipramine exhibits significantly higher affinity with Ki values of 0.14 nM for SERT and 54 nM for NET. This makes trimipramine over 1000-fold less potent at SERT and ~46-fold less potent at NET than clomipramine.

Evidence DimensionTransporter Inhibition Constant (Ki)
Target Compound DataSERT: 149 nM; NET: 2500 nM
Comparator Or BaselineClomipramine: SERT: 0.14 nM; NET: 54 nM
Quantified Difference>1000x weaker at SERT; ~46x weaker at NET vs. Clomipramine
ConditionsIn vitro binding assays with human transporters.

This compound should be selected when the primary goal is to study broad receptor antagonism (e.g., H1, 5-HT2A, D2) while minimizing the confounding effects of potent serotonin or norepinephrine reuptake inhibition.

Nocturnal hormone secretion
Head-to-head
Trimipramine: Decreased nocturnal cortisol secretion, increased prolactin secretion, no change in growth hormone.
Imipramine: No change in cortisol secretion, no increase in prolactin, decreased growth hormone.
Supports HPA axis and prolactin pathway research; imipramine shows distinct neuroendocrine profile.
Reported 4-week double-blind study in 20 male inpatients.
CYP2D6 metabolism
Class-level
7.7-fold lower oral clearance in CYP2D6 poor metabolizers (P<0.001); 40-fold greater metabolite AUC in PMs vs. extensive metabolizers.
Genotype-dependent exposure may impact preclinical model design; requires metabolic phenotype control.
Single 75 mg oral dose in 42 healthy volunteers genotyped for CYP2D6, CYP2C19, CYP2C9.
Receptor binding profile
Reported
H1 Ki = 20 nM; D2 Ki = 57.5 nM; 5-HT2 Ki = 19.5 nM; SERT Kd = 149 nM. Affinity profile more closely resembles clozapine than conventional TCAs.
Supports research on non-monoaminergic antidepressant mechanisms; atypical for TCA class.
In vitro radioligand binding assays using cloned human receptors or rat brain tissue.
Enantioselective metabolism
Class-level
(D)-Trimipramine: Preferential N-demethylation (CYP2C19-dependent, r=0.69, p=0.00006).
(L)-Trimipramine: Preferential hydroxylation (CYP2D6-dependent, r=0.45, p=0.019).
Supports chiral separation method development; enantiomer-specific pharmacodynamic interpretation.
Steady-state plasma in 27 patients receiving racemic trimipramine; dextromethorphan and mephenytoin phenotyping.

Tool Compound for CNS Profiling of Multi-Receptor Antagonists

For researchers investigating the downstream effects of combined H1, 5-HT2A, and D2 receptor blockade. Trimipramine's weak interference with SERT and NET makes it a more specific tool for isolating the effects of receptor antagonism compared to compounds like imipramine or amitriptyline, where potent reuptake inhibition would be a significant confounder.

Precursor for Custom Salt Synthesis and Prodrug Development

In medicinal chemistry and pharmaceutical development, the free base form of Trimipramine (CAS 739-71-9) serves as the essential starting material for synthesizing novel salt forms. This allows for the exploration of alternative counter-ions to modify physicochemical properties like solubility, stability, and dissolution rate, which is not possible when starting with the pre-formed maleate salt.

Development of Non-Aqueous or Transdermal Formulations

The lipophilic nature and organic solvent solubility of the free base are advantageous for creating formulations where water is excluded. This includes oil-based solutions for preclinical studies, or incorporation into polymeric matrices for controlled-release devices and transdermal patches, applications for which the hydrophilic maleate salt is unsuitable.

Application Fit Matrix

Application
Selection Property
Validation Focus
REM sleep modulation research
Sleep architecture preservation; enhances REM and slow-wave sleep
Polysomnographic sleep EEG endpoints against TCA/SSRI comparators
CYP2D6 pharmacogenomics probe
Marked genotype-dependent clearance and metabolite exposure
Metabolic phenotype control; exposure-model validation
Non-monoaminergic antidepressant mechanism studies
Clozapine-like receptor binding; no beta-adrenoceptor downregulation
Receptor occupancy and signaling pathway analysis
HPA axis neuroendocrine modulation research
Cortisol suppression and prolactin stimulation profile
Neuroendocrine endpoint monitoring (cortisol, prolactin)

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

294.209598838 Da

Monoisotopic Mass

294.209598838 Da

Heavy Atom Count

22

LogP

4.2

Appearance

Solid powder

Melting Point

45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJ9MUH57H8
6S082C9NDT
9K5931C1H5

Related CAS

25332-13-2 (mesylate)
3589-21-7 (mono-hydrochloride)
521-78-8 (maleate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (97.67%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression and depression accompanied by anxiety, agitation or sleep disturbance
FDA Label

Livertox Summary

Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic
Antidepressant Agents

Pharmacology

Trimipramine is a tricyclic antidepressant. It was thought that tricyclic antidepressants work by inhibiting the re-uptake of the neurotransmitters norepinephrine and serotonin by nerve cells. However, this response occurs immediately, yet mood does not lift for around two weeks. It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus. The hippocampus is part of the limbic system, a part of the brain involved in emotions. Presynaptic receptors are affected: a1 and b1 receptors are sensitized, a2 receptors are desensitised (leading to increased noradrenaline production). Tricyclics are also known as effective analgesics for different types of pain, especially neuropathic or neuralgic pain. A precise mechanism for their analgesic action is unknown, but it is thought that they modulate anti-pain opioid systems in the CNS via an indirect serotonergic route. They are also effective in migraine prophylaxis, but not in abortion of acute migraine attack. The mechanism of their anti-migraine action is also thought to be serotonergic.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AA - Non-selective monoamine reuptake inhibitors
N06AA06 - Trimipramine

Mechanism of Action

Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3564-66-7
3564-75-8
739-71-9

Absorption Distribution and Excretion

Rapid absorption

Metabolism Metabolites

Hepatic
Hepatic Half Life: 11-18 hrs

Wikipedia

Trimipramine

FDA Medication Guides

Surmontil
Trimipramine Maleate
CAPSULE;ORAL
ODYSSEY PHARMS
09/30/2014

Biological Half Life

11-18 hrs

Use Classification

Pharmaceuticals -> Nervous System -> Antidepressants
Pharmaceuticals

A novel MIP-ECL sensor based on RGO-CeO

Yasamin Nasiri Khonsari, Shiguo Sun
PMID: 33289771   DOI: 10.1039/d0tb01666g

Abstract

A novel molecularly imprinted polymer (MIP)-electrochemiluminescence (MIP-ECL) sensor based on CeO2NP-RGO/Ru(bpy)32+-MIP-chitosan was introduced for the ultrasensitive and ultraselective detection of trimipramine (TRI). TRI-MIP was synthesized via the precipitation polymerization process. A nanocomposite of reduced graphene oxide decorated with ceria (CeO2NP-RGO) was synthesized through a facile sonochemical process. CeO2NP-RGO was utilized for modifying the surface of an electrode which consequently led to an excellent electrical conductivity, enhanced electrochemical and ECL characteristics of Ru(bpy)32+. Electrochemical and ECL behaviors of the MIP-ECL sensor were evaluated. Accordingly, the ECL intensity was significantly enhanced via TRI molecule adsorption on the MIP composite film. The prepared MIP-ECL sensor demonstrated high sensitivity and selectivity as well as good reproducibility and stability for TRI determination under the applied optimal conditions. The assays response for TRI concentration was linear in the range of 0.2-100 pM with a 0.995 correlation coefficient. The limit of detection (LOD) was as small as 0.025 pM (S/N = 3). The recoveries between 91-107% for human serum (RSDs < 4.1%) and 94-104.6% for human urine (RSDs < 3.4%) approve that the MIP-ECL sensor can be used for precise detection of TRI in complex biological matrices. Ultimately, this sensor was utilized successfully for the analysis of TRI in human serum and urine samples without any special pretreatment.


Evaluation of dispersive liquid-liquid microextraction by coupling with green-based agarose gel-electromembrane extraction: An efficient method to the tandem extraction of basic drugs from biological fluids

Hadi Tabani, Ali Shokri, Shakila Tizro, Saeed Nojavan, Pakorn Varanusupakul, Michal Alexovič
PMID: 30952267   DOI: 10.1016/j.talanta.2019.02.078

Abstract

Nowadays, developing new methods for the effective extraction/separation of drugs (present at trace levels) from complicated matrices (as biological fluids) is certainly a great challenge for many operators. In this regard, green-based agarose gel electromembrane extraction (G-EME) was for the first time combined with dispersive liquid-liquid microextraction (DLLME) toward G-EME/DLLME methodology (i.e., tandem extraction approach). Two basic drugs such as trimipramine (TRI) and clomipramine (CLO) extracted from the urine samples, were used as model compounds. Regarding method workflow, analytes were extracted from the 5 mL sample, through a synthesized agarose gel membrane, to the 700 µL aqueous acceptor phase under the optimized conditions (pH of acceptor phase: 2.0; pH of gel membrane: 2.0; pH of donor phase: 4.0, voltage value: 30 V, and extraction time: 25 min). In the next step, acceptor solution was poured to a conic vial and mixed with 100 µL alkaline solution (NaOH, 1 M). Afterwards, DLLME procedure took place again at optimal conditions, i.e., extraction solvent was carbon tetrachloride (10 µL), and dispersive solvent was acetone (100 µL). Ultimately, gas chromatography (GC) was applied for the detection and quantification of drugs. Such G-EME/DLLME configuration has brought two main advantages. Firstly, interferences such as proteins and other large biological molecules were eliminated from biological fluids via G-EME. Further, high enrichment factors (EFs of 260-370 refer to extraction recoveries of 52-74%) were obtained using DLLME with acceptable detection limits (1.0-3.0 ng mL
). Finally, the suggested approach was successfully utilized to determine drugs at trace levels in urine samples.


A new carbon paste electrode modified with MWCNTs and nano-structured molecularly imprinted polymer for ultratrace determination of trimipramine: The crucial effect of electrode components mixing on its performance

Maedeh Akhoundian, Taher Alizadeh, Mohammad Reza Ganjali, Faride Rafiei
PMID: 29631160   DOI: 10.1016/j.bios.2018.03.061

Abstract

A novel carbon nanocomposite paste electrode was prepared and used as a voltammetric sensor for ultratrace determination of trimipramine (TRI) which currently used for the treatment of psychiatric disorders. For this aim, nanoparticles of molecularly imprinted polymer (MIP), synthesized by precipitation polymerization method, and multi-walled carbon nanotubes (MWCNTs) were embedded in a nanocomposite paste electrode. The nanocomposite mixing style demonstrated a significant influence on the final electrode performance. The sensor exhibited linear response range of 1.0 × 10
-2.5 × 10
mol L
and very high sensitivity of 2131 μA μ mol L
. The lower detection limit of the sensor was calculated to be 4.5 × 10
mol L
(S/N = 3). This sensor was applied successfully for highly selective determination of TRI in pharmaceutical formulations, urine and serum samples without applying any sample pretreatment.


Mechanistic study of in vitro chemical interaction of trimipramine drug with barbituric derivative after its oxidation: Electrochemical synthesis of new dibenzazepine derivative

Shahram Lotfi, Esmail Tammari, Azizollah Nezhadali
PMID: 28482512   DOI: 10.1016/j.msec.2017.03.022

Abstract

Electrochemical oxidation of trimipramine in the absence and presence of 1,3 dimethyl barbituric acid as a nucleophile in aqueous solution has been studied using cyclic voltammetry and controlled-potential coulometry electrolysis. Voltammetric studies of electro-oxidation of trimipramine were realized in a range of pH1.0 to 8.0 in the absence and presence of 1,3 dimethyl barbituric acid. Based on the obtained electrochemical results, dimerization is the main reaction of electro-oxidation of trimipramine in the absence of nucleophile. The voltammetric data indicate that the 1,3 dimethyl barbituric acid participation in Michael addition reaction with the oxidized dimeric form of trimipramine via an ECEC electrochemical mechanisms. On the other hand the results indicate existence of a catalytic (EC') electrochemical mechanism in parallel with ECEC electrochemical mechanism. This method provides a facile and one-pot procedure for the synthesis of new dibenzazepine derivative. Finally, a possible mechanism is proposed for the electrode process, on the basis of the present and previous investigations. The product has been characterized by IR,
H NMR,
CNMR and MS methods.


Electromembrane extraction through a virtually rotating supported liquid membrane

Saied Saeed Hosseiny Davarani, Hamid Reza Moazami, Elham Memarian, Saeed Nojavan
PMID: 26462723   DOI: 10.1002/elps.201500296

Abstract

Electromembrane extraction (EME) of model analytes was carried out using a virtually rotating supported liquid membrane (SLM). The virtual (nonmechanical) rotating of the SLM was achieved using a novel electrode assembly including a central electrode immersed inside the lumen of the SLM and five counter electrodes surrounding the SLM. A particular electronic circuit was designed to distribute the potential among five counter electrodes in a rotating pattern. The effect of the experimental parameters on the recovery of the extraction was investigated for verapamil (VPL), trimipramine (TRP), and clomipramine (CLP) as the model analytes and 2-ethyl hexanol as the SLM solvent. The results showed that the recovery of the extraction is a function of the angular velocity of the virtual rotation. The best results were obtained at an angular velocity of 1.83 RadS(-1) (or a rotation frequency of 0.29 Hz).The optimization of the parameters gave higher recoveries up to 50% greater than those of a conventional EME method. The rotating also allowed the extraction to be carried out at shorter time (15 min) and lower voltage (200 V) with respect to the conventional extraction. The model analytes were successfully extracted from wastewater and human urine samples with recoveries ranging from 38 to 85%. The RSD of the determinations was in the range of 12.6 to 14.8%.


Initial fate assessment of teratogenic drug trimipramine and its photo-transformation products - Role of pH, concentration and temperature

Nareman D H Khaleel, Waleed M M Mahmoud, Oliver Olsson, Klaus Kümmerer
PMID: 27855951   DOI: 10.1016/j.watres.2016.10.078

Abstract

Trimipramine (TMP) is an antidepressant drug used for the treatment of a variety of depressive states and other psychiatric disorders. It has been already detected in the aquatic environment. Currently, no further knowledge is available on fate and effects of TMP in the aquatic environment. Therefore, we studied the biodegradability of TMP and of its photolysis transformation products (PTPs) generated by irradiation with polychromatic UV light in aqueous solution. Different conditions including initial drug concentration, pH, and temperature were applied during TMP photolysis. Subsequently, the time courses of TMP and dissolved organic carbon (DOC) concentrations were monitored throughout the whole photo-degradation process. Then, high-resolution mass spectrometry was used to identify and elucidate the structures of the resulting PTPs. After that, the two standardized biodegradation tests, Closed Bottle test (CBT; OECD 301 D) and Manometric Respirometry test (MRT; OECD 301 F), were performed for TMP and its photolytic mixtures to assess the biodegradability of TMP and its PTPs. Finally, the toxicity of TMP and its photolytic mixtures was predicted using different quantitative structure activity relationship (QSAR) software. It was found that after 128 min of UV-irradiation, 91.8% of TMP at the initial concentration of 100 mg L
was eliminated with only 23.9% removal in the DOC. So, it can be pointed out that more than 65% of the degraded TMP is transformed to new non-mineralized PTPs. 14 new PTPs were detected in TMP's photolytic mixtures. Their supposed structures indicate that the proposed photo-transformation pathway is mainly by hydroxylation. The statistical analysis confirms that the differences in the degradation rates of TMP as a function of concentration, pH, and temperature are statistically significant in most cases investigated here. In biodegradation testing, TMP and its PTPs are classified as not readily biodegradable, while LC-MS analysis revealed some PTPs to be eliminated more than TMP itself. Results from QSAR analysis confirmed that some of the PTPs could be biodegradable, and revealed that some of the non-biodegradable PTPs may be human and/or eco-toxic, posing a risk to the environment. Our findings show that TMP under UV-irradiation could lead to the formation of some more easily biodegradable PTPs and some others toxic and non-biodegradable PTPs. Therefore, further studies should be conducted regarding the fate and effects of TMP and its PTPs elucidated in this study on human health and on the environment.


High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and trimipramine in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization

Mojtaba Shamsipur, Mehrosadat Mirmohammadi
PMID: 25178259   DOI: 10.1016/j.jpba.2014.08.008

Abstract

Dispersive liquid-liquid microextraction (DLLME) coupled with high performance liquid chromatography by ultraviolet detection (HPLC-UV) as a fast and inexpensive technique was applied to the determination of imipramine and trimipramine in urine samples. Response surface methodology (RSM) was used for multivariate optimization of the effects of seven different parameters influencing the extraction efficiency of the proposed method. Under optimized experimental conditions, the enrichment factors and extraction recoveries were between 161.7-186.7 and 97-112%, respectively. The linear range and limit of detection for both analytes found to be 5-100ng mL(-1) and 0.6ng mL(-1), respectively. The relative standard deviations for 5ng mL(-1) of the drugs in urine samples were in the range of 5.1-6.1 (n=5). The developed method was successfully applied to real urine sample analyses.


Cytochrome P450-mediated inhibition of venlafaxine metabolism by trimipramine

Christoph Kowalewski, Ekkehard Haen, Christoph Hiemke, Florian Ridders, Katharina Endres, Gerhard Gründer, Michael Paulzen, Georgios Schoretsanitis
PMID: 31094902   DOI: 10.1097/YIC.0000000000000268

Abstract

The aim of this study was to ensure patients' safety and to enhance treatment efficacy, knowledge about pharmacokinetic interactions even in complex clinical situations of polypharmacy is invaluable. This study is to uncover the potential of pharmacokinetic interactions between venlafaxine and trimipramine in a naturalistic sample.
Out of a therapeutic drug monitoring database with plasma concentrations of venlafaxine (VEN) and O-desmethylvenlafaxine (ODV), we considered two groups of patients receiving venlafaxine without known cytochrome P450 confounding medications, taking solely venlafaxine: V0 (n = 905), and a group of patients co-medicated with trimipramine, VTRIM (n = 33). For VEN, ODV and active moiety (sum of VEN + ODV) plasma concentrations and dose-adjusted concentrations as well as ODV/VEN ratios were compared between groups using the Mann-Whitney U test with a significance level of 0.05.
Patients co-medicated with trimipramine had higher plasma concentrations of VEN (183.0 vs. 72.0, +154%, P = 0.002) and AM (324.0 vs. 267.5, +21%, P = 0.005) and higher dose adjusted plasma concentrations than patients in the control group (P = 0.001 and P = 0.003). No differences were found for ODV and C/D ODV (P < 0.05 for both comparisons). The metabolite to parent ratio, ODV/VEN, was significantly lower in the VTRIM group (1.15 vs. 2.37, P = 0.012).
Findings suggest inhibitory effects of trimipramine on venlafaxine pharmacokinetics most likely via an inhibition of CYP 2D6 or by saturated enzyme capacity. The lack of in vitro data hampers the understanding of the exact mechanisms. Clinicians should be aware of drug-drug interactions when combining these agents. Therapeutic drug monitoring helps to ensure treatment efficacy and patients' safety.


In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury-Lessons Learned

Anssi Lipponen, Teemu Natunen, Mika Hujo, Robert Ciszek, Elina Hämäläinen, Jussi Tohka, Mikko Hiltunen, Jussi Paananen, David Poulsen, Emilia Kansanen, Xavier Ekolle Ndode-Ekane, Anna-Liisa Levonen, Asla Pitkänen
PMID: 31671916   DOI: 10.3390/ijms20215395

Abstract

We developed a pipeline for the discovery of transcriptomics-derived disease-modifying therapies and used it to validate treatments in vitro and in vivo that could be repurposed for TBI treatment. Desmethylclomipramine, ionomycin, sirolimus and trimipramine, identified by in silico LINCS analysis as candidate treatments modulating the TBI-induced transcriptomics networks, were tested in neuron-BV2 microglial co-cultures, using tumour necrosis factor α as a monitoring biomarker for neuroinflammation, nitrite for nitric oxide-mediated neurotoxicity and microtubule associated protein 2-based immunostaining for neuronal survival. Based on (a) therapeutic time window in silico, (b) blood-brain barrier penetration and water solubility, (c) anti-inflammatory and neuroprotective effects in vitro (
< 0.05) and (d) target engagement of Nrf2 target genes (
< 0.05), desmethylclomipramine was validated in a lateral fluid-percussion model of TBI in rats. Despite the favourable in silico and in vitro outcomes, in vivo assessment of clomipramine, which metabolizes to desmethylclomipramine, failed to demonstrate favourable effects on motor and memory tests. In fact, clomipramine treatment worsened the composite neuroscore (
< 0.05). Weight loss (
< 0.05) and prolonged upregulation of plasma cytokines (
< 0.05) may have contributed to the worsened somatomotor outcome. Our pipeline provides a rational stepwise procedure for evaluating favourable and unfavourable effects of systems-biology discovered compounds that modulate post-TBI transcriptomics.


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